

BMY 21502: A Technical Overview for Memory and Cognition Enhancement

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 21502 is a pyrrolidinone derivative investigated for its nootropic (cognitive-enhancing) properties. Preclinical studies have demonstrated its potential to positively modulate synaptic plasticity and improve cognitive function in models of brain injury. However, its clinical development has been limited. This technical guide provides a comprehensive overview of the available scientific data on **BMY 21502**, focusing on its mechanism of action, pharmacokinetic profile, and effects on memory and cognition.

Preclinical Pharmacology Pharmacokinetics in Beagle Dogs

A study in beagle dogs following a single oral dose of 0.61 mmoles of **BMY 21502** revealed rapid absorption and metabolism. The parent compound has a short half-life, while its hydroxy metabolite, BMY-42191, is the major circulating species.[1][2]



Parameter	BMY 21502 (Parent)	BMY-42191 (Hydroxy Metabolite)	BMY-40440 (Ketone Metabolite)
Tmax (h)	0.5 ± 0.3	2.88 ± 0.2	6
T1/2 (h)	0.95 ± 0.1	4.28 ± 1.2	5.58 ± 0.5
AUC (h*μM)	69.35 ± 7.3	326.43 ± 63.3	67.52 ± 8.4

Table 1:

Pharmacokinetic parameters of BMY 21502 and its metabolites in beagle dogs.[1][2]

Preclinical Efficacy in Animal Models

BMY 21502 has shown efficacy in various preclinical models of cognitive function.

Model	Effect of BMY 21502	Dosage	Species
Hypobaric Hypoxia	Significantly prolonged survival time	30 and 100 mg/kg, p.o.	Mice
KCN-induced Anoxia	Significantly prolonged survival time	10-100 mg/kg, p.o.	Mice
Table 2: Effects of BMY 21502 in anoxia models.[3]			

Clinical Evaluation



A pilot clinical trial was conducted to assess the efficacy and safety of **BMY 21502** in patients with mild-to-moderate Alzheimer's disease.[4]

Parameter	BMY 21502 Group (n=34)	Placebo Group (n=35)
Mean change in ADAS-cog score at week 12	-1.5 points	-0.5 points
Mean change in ADAS-cog score at week 12 (MMSE ≤ 20)	-2.7 points	+0.3 points
Discontinuation Rate	35%	9%
Table 3: Key outcomes of the pilot clinical trial of BMY 21502 in Alzheimer's disease.[4]		

The results showed a trend towards cognitive improvement in the **BMY 21502** group, particularly in patients with moderate dementia, although these findings were not statistically significant. The trial was hampered by a significantly higher discontinuation rate in the treatment group.[4]

Experimental Protocols Morris Water Maze (General Protocol)

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. While the specific parameters for the **BMY 21502** study are not detailed in the available literature, a general protocol is as follows:

- Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
- Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated for several trials over a number of days.



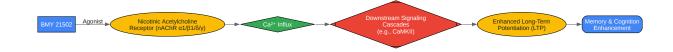
Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The
time spent in the quadrant where the platform was previously located is measured as an
indicator of memory retention.

Hippocampal Slice Electrophysiology (General Protocol)

This in vitro technique is used to study synaptic plasticity, such as long-term potentiation (LTP), in the hippocampus.

- Slice Preparation: The hippocampus is dissected from the brain and sliced into thin sections (typically 300-400 μm).
- Recording Chamber: The slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).
- Electrophysiological Recording: A stimulating electrode is placed to activate a presynaptic pathway (e.g., Schaffer collaterals), and a recording electrode is placed in a postsynaptic area (e.g., CA1 pyramidal cell layer) to record field excitatory postsynaptic potentials (fEPSPs).
- LTP Induction: A baseline of synaptic transmission is recorded. LTP is then induced by applying a high-frequency stimulation (HFS) protocol to the presynaptic fibers.
- Data Analysis: The potentiation of the fEPSP slope after HFS is measured to quantify the degree of LTP.

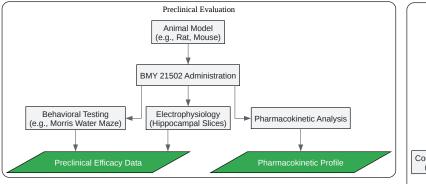
Visualizations

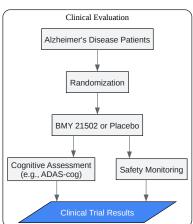


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Caption: Proposed mechanism of action for BMY 21502.





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Caption: General experimental workflow for **BMY 21502** evaluation.

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